Product packaging for 3-Chloropyridine(Cat. No.:CAS No. 626-60-8)

3-Chloropyridine

Cat. No.: B048278
CAS No.: 626-60-8
M. Wt: 113.54 g/mol
InChI Key: PWRBCZZQRRPXAB-UHFFFAOYSA-N
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Description

3-Chloropyridine is a versatile and fundamental heterocyclic building block extensively employed in organic synthesis and medicinal chemistry. Its primary research value lies in the distinct reactivity of the chlorine atom at the 3-position on the electron-deficient pyridine ring, which facilitates nucleophilic aromatic substitution reactions. This allows for the efficient introduction of a wide range of amines, alkoxides, and thiols, enabling the rapid construction of complex, functionalized pyridine derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClN B048278 3-Chloropyridine CAS No. 626-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropyridine
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InChI

InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H
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InChI Key

PWRBCZZQRRPXAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CN=C1)Cl
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Molecular Formula

C5H4ClN
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DSSTOX Substance ID

DTXSID3052309
Record name 3-Chloropyridine
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Molecular Weight

113.54 g/mol
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Physical Description

Clear, colorless to light yellow liquid;
Record name 3-Chloropyridine
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Boiling Point

151 °C, BP: 85-87 °C at 100 mm Hg
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Flash Point

66 °C (151 °F) - closed cup
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Solubility

Slightly soluble in water
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Vapor Pressure

4.0 [mmHg]
Record name 3-Chloropyridine
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Color/Form

Clear liquid

CAS No.

626-60-8
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Chemical and Physical Properties of 3 Chloropyridine

Molecular Structure and Formula

3-Chloropyridine is an organohalide compound with the chemical formula C₅H₄ClN. wikipedia.org It consists of a pyridine (B92270) ring where a hydrogen atom at the 3-position has been substituted by a chlorine atom. It is a clear, colorless to light yellow liquid under standard conditions. nih.gov

Transformations from 3-Aminopyridine (B143674)

Diazotization and Halogenation (e.g., with sodium nitrite (B80452) and hydrochloric acid)

Spectroscopic Data (NMR, IR, MS)

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the structure. The proton spectrum shows distinct signals for the four aromatic protons, while the carbon spectrum shows five signals corresponding to the carbon atoms of the heterocyclic ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic ring, as well as a distinct band for the C-Cl bond.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (113.54 g/mol ). nih.gov The fragmentation pattern, including the characteristic isotopic signature of chlorine, provides further structural confirmation.

Metal-Catalyzed Hydrogenation of Polychlorinated Pyridines (e.g., 2,3,6-trichloropyridine)

Physical Properties (Boiling Point, Melting Point, Solubility)

The physical properties of this compound are well-documented. It has a boiling point of approximately 148–151 °C. wikipedia.orgnih.gov The compound is slightly soluble in water but shows good solubility in common organic solvents like ethanol, ether, and chloroform (B151607). weimiaobio.comnih.gov

PropertyValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 626-60-8 nih.gov
Molecular Formula C₅H₄ClN wikipedia.orgfishersci.pt
Molar Mass 113.54 g/mol wikipedia.org
Appearance Colorless to light yellow liquid wikipedia.orgnih.gov
Boiling Point 148 °C wikipedia.org
Density 1.194 g/cm³ wikipedia.org
Refractive Index (n_D) 1.533 wikipedia.org
Solubility in Water Slightly soluble nih.gov
log K_ow (LogP) 1.33 nih.gov
pKa (conjugate acid) 2.84 nih.gov

Synthesis and Manufacturing of 3 Chloropyridine

Common Synthetic Routes

Several methods exist for the synthesis of 3-Chloropyridine. Common laboratory and industrial routes include:

Direct Chlorination of Pyridine (B92270): This method involves the electrophilic chlorination of pyridine. Due to the electron-deficient nature of the pyridine ring, this reaction requires harsh conditions, such as high temperatures and the use of a Lewis acid catalyst like aluminum chloride. wikipedia.orgweimiaobio.com This process often results in a mixture of isomers and byproducts.

From 3-Aminopyridine (B143674) (Sandmeyer Reaction): A widely used method involves the diazotization of 3-aminopyridine with nitrous acid (generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. Subsequent decomposition of this salt in the presence of a copper(I) chloride catalyst yields this compound. google.com This route can produce the target compound with high purity but generates significant waste. google.com

From Pyrrole (B145914): In a reaction known as the Ciamician–Dennstedt rearrangement, pyrrole can be ring-expanded by reacting it with chloroform (B151607) or dichlorocarbene. nih.govchempanda.com Heating pyrrole and chloroform in the vapor phase can produce this compound, though often with modest yields and the formation of 2-chloropyridine (B119429) as a byproduct. nih.gov

Analysis of Molecular Orbitals (HOMO, HOMO-1) and Chlorine Substitution Effects

Infrared (IR) Spectroscopy

Detailed Mechanisms

The mechanisms for these syntheses vary significantly.

Direct Chlorination: This is an electrophilic aromatic substitution (EAS) reaction. The Lewis acid catalyst activates the chlorine molecule, making it a stronger electrophile. The pyridine ring, which is deactivated towards EAS, then attacks the electrophile. The reaction is generally not highly regioselective for the 3-position.

Sandmeyer Reaction: This reaction proceeds via a radical mechanism. The 3-pyridyldiazonium ion undergoes a one-electron reduction by copper(I), releasing nitrogen gas and forming a 3-pyridyl radical. This radical then abstracts a chlorine atom from copper(II) chloride to form this compound, regenerating the copper(I) catalyst.

Ciamician–Dennstedt Rearrangement: Dichlorocarbene (:CCl₂) is generated from chloroform and a base. The carbene adds to the pyrrole ring to form a dichlorocyclopropane intermediate. chempanda.com This unstable intermediate undergoes ring expansion, losing HCl in the process, to yield the aromatic this compound. chempanda.com

Industrial Scale Production and Optimization

On an industrial scale, the choice of synthetic route is governed by cost, yield, safety, and environmental impact. google.com While the Sandmeyer reaction starting from 3-aminopyridine has been a traditional method, its environmental footprint due to waste generation is a major drawback. google.com

More modern industrial processes focus on optimization and sustainability. A patented method describes the synthesis starting from 2,6-dichloropyridine (B45657). google.comgoogle.com This process involves:

Chlorination of 2,6-dichloropyridine to produce 2,3,6-trichloropyridine (B1294687).

Selective catalytic hydrogenation (dechlorination) of 2,3,6-trichloropyridine to remove the chlorine atoms at the 2- and 6-positions, yielding this compound.

This route is advantageous as it uses cheaper raw materials and offers high yield and purity (≥99.5%), making it more suitable for large-scale industrial production. google.com

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The 2- and 4-positions are significantly activated towards nucleophilic attack because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. vaia.com The 3-position lacks this direct stabilization, making SNAr at C-3 much slower and requiring more forcing conditions. nih.gov However, reactions with strong nucleophiles like sodamide (NaNH₂) in liquid ammonia (B1221849) can proceed to yield 3-aminopyridine (B143674). askfilo.com

Precursor for Specific Pharmaceutical Compounds (e.g., antihistamines, antiarrhythmics)

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

3-Chloropyridine is an excellent substrate for a variety of palladium- and nickel-catalyzed cross-coupling reactions. wikipedia.orgrsc.org These reactions are fundamental for creating C-C and C-heteroatom bonds at the 3-position of the pyridine (B92270) ring.

Suzuki Reaction: Coupling with boronic acids or their esters to form biaryl compounds. wikipedia.orgrsc.org

Heck Reaction: Reaction with alkenes to form 3-vinylpyridines. wikipedia.org

Sonogashira Reaction: Coupling with terminal alkynes to produce 3-ethynylpyridines.

Ullmann Reaction: Homocoupling or coupling with other aryl halides. wikipedia.org

Kumada Reaction: Coupling with Grignard reagents, which can be catalyzed by cobalt or nickel complexes. rsc.orgoup.com

These reactions provide versatile and powerful tools for elaborating the this compound scaffold. smolecule.com

Synthesis of Herbicides, Fungicides, and Insecticides

Directed ortho-Metalation (DoM)

The chlorine atom, in conjunction with the ring nitrogen, can direct metalation (lithiation) to specific adjacent positions. Treatment of this compound with strong lithium bases like n-butyllithium or lithium diisopropylamide (LDA) can lead to the selective removal of a proton at either the C-2 or C-4 position. sdfine.comrsc.org The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, iodine), allowing for the synthesis of 2,3- or 3,4-disubstituted pyridines with high regioselectivity. The choice of base and reaction conditions can often control which position is metalated. sdfine.com

Applications in Synthesis

Building Block in Medicinal Chemistry

3-Chloropyridine is a vital building block in the pharmaceutical industry. dataintelo.comontosight.ai Its ability to serve as a scaffold for introducing diverse functionalities via cross-coupling and other reactions makes it invaluable for constructing complex drug molecules. smolecule.comweimiaobio.com It is an intermediate in the synthesis of drugs targeting a range of conditions, including inflammation, cancer, and microbial infections. researchgate.netchemimpex.com The pyridine (B92270) moiety itself often improves the pharmacokinetic properties of a drug, such as solubility. nih.gov

Atmospheric Degradation (Reaction with Hydroxyl Radicals)

Precursor in Agrochemicals (Herbicides, Insecticides)

The agrochemical sector is a major consumer of this compound. dataintelo.com It serves as a key precursor in the manufacture of highly effective herbicides, insecticides, and fungicides. chemimpex.comweimiaobio.com For example, it is an essential intermediate in the synthesis of advanced insecticides like Chlorantraniliprole, which is produced from a derivative of this compound. scimplify.com The incorporation of the chloropyridine structure is often crucial for the biological activity of the final agrochemical product. scimplify.com

Photocatalytic Degradation (Homogeneous and Heterogeneous Systems)

Role in Materials Science (e.g., Polymers, Ligands for Catalysis)

Beyond life sciences, this compound finds applications in materials science. It is used in the synthesis of:

Polymers and Coatings: Its derivatives can be incorporated into polymer backbones to enhance properties like thermal stability and durability. chemimpex.com

Ligands for Catalysis: Functionalized pyridines derived from this compound are used as ligands for transition metal catalysts, influencing the catalysts' activity and selectivity in various chemical transformations.

Electronic Materials: The compound is utilized in the production of materials for electronic components, including semiconductors. chemimpex.comsmolecule.com

Q & A

Q. How are ferrimagnetic properties engineered in this compound-based coordination complexes?

  • Methodological Answer :
  • Azido-Bridged Systems : Design 1D chains like [Cu(3-Clpy)₂(N₃)₂]ₙ, where antiferromagnetic coupling between Cu(II) centers via μ-1,3-azido bridges yields ferrimagnetic behavior .
  • Magnetic Susceptibility : Fit data to Fisher’s model for 1D systems, accounting for local spin states (S_A = S_B) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropyridine
Reactant of Route 2
3-Chloropyridine

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